Aklavin

説明

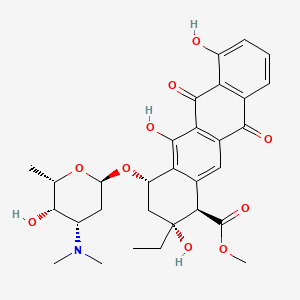

Structure

3D Structure

特性

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/t13-,17-,19-,20-,24-,25+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZPVWKMAYDYAS-QKKPTTNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209246 | |

| Record name | Aklavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60504-57-6, 66676-88-8 | |

| Record name | Methyl (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60504-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aklavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060504576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclacinomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066676888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aklavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aklavin's Mechanism of Action on DNA Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklavin, an anthracycline antibiotic, is a potent antineoplastic agent with a multifaceted mechanism of action primarily targeting DNA replication. This document provides a comprehensive technical overview of the core mechanisms by which this compound exerts its cytotoxic effects. It delves into its direct interaction with DNA, its inhibitory effects on key enzymes of DNA topology, and its influence on cellular signaling pathways, ultimately leading to the cessation of DNA replication and cell death. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular interactions and cellular consequences.

Core Mechanisms of Action

This compound's inhibitory effect on DNA replication is not due to a single action but rather a combination of interconnected processes that disrupt the integrity and processing of the DNA template. The primary mechanisms include:

-

DNA Intercalation: this compound's planar anthracycline ring structure allows it to insert itself between the base pairs of the DNA double helix.[1][2] This intercalation physically distorts the DNA structure, interfering with the binding and processivity of DNA polymerases and other proteins essential for replication.[3]

-

Topoisomerase Inhibition: this compound is a dual inhibitor of both topoisomerase I and topoisomerase II.[1][2][4]

-

Topoisomerase I: this compound stabilizes the topoisomerase I-DNA cleavage complex, leading to single-strand breaks.[2][5]

-

Topoisomerase II: It acts as a catalytic inhibitor of topoisomerase II, preventing the enzyme from binding to DNA and thus inhibiting its decatenation and relaxation activities, which are crucial for resolving DNA tangles during replication.[2][6]

-

-

Histone Eviction: A novel, DNA damage-independent mechanism of this compound's cytotoxicity is the eviction of histones from chromatin.[7][8][9] This disruption of nucleosome structure alters chromatin accessibility and gene expression, contributing to its anticancer effects.

-

Induction of Apoptosis and Cell Cycle Arrest: By inducing DNA damage and cellular stress, this compound activates signaling pathways that lead to programmed cell death (apoptosis) and arrest of the cell cycle, primarily at the G2/M phase.[10][11]

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of this compound (aclarubicin).

| Parameter | Value | Cell Line/System | Reference |

| Cytotoxicity (IC50) | |||

| 0.129 µM | DU-145 (Prostate Cancer) | [4] | |

| 0.04 µM | HCT-116 (Colon Cancer) | [4] | |

| 0.27 µM | A549 (Lung Cancer) | [7] | |

| 0.32 µM | HepG2 (Liver Cancer) | [7] | |

| 0.62 µM | MCF-7 (Breast Cancer) | [7] | |

| Enzyme Inhibition (IC50) | |||

| Ubiquitin-ATP-dependent Proteolysis | 52 µM | Rabbit Reticulocytes | [4] |

| Luciferase Activity (Hypoxia) | 25.89 µM | Mammalian cell line | [7] |

| DNA Interaction | |||

| DNA Melting Temperature (Tm) Increase | 13.0 °C (from 56.0 to 69.0 °C) | d(CG)6 DNA | [12] |

Signaling Pathways and Mechanistic Diagrams

This compound's impact on the cell extends to the modulation of critical signaling pathways that control cell fate.

This compound-Induced Apoptosis and DNA Damage via SIRT1/PI3K/AKT Pathway

In glioma cells, this compound has been shown to induce apoptosis and DNA damage through the SIRT1/PI3K/AKT signaling pathway. This compound treatment leads to an increase in SIRT1 expression, which in turn inhibits the PI3K/AKT pathway, a key survival pathway in many cancers.[13][14][15][16][17] Inhibition of this pathway ultimately promotes apoptosis.

Overall Mechanism of this compound on DNA Replication

The following diagram illustrates the interconnected mechanisms by which this compound disrupts DNA replication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of DNA Binding Constant (Kb) by UV-Visible Spectroscopy

This protocol describes a titration method to determine the binding constant of this compound to DNA by monitoring changes in its UV-Visible absorption spectrum.

Materials:

-

This compound stock solution (in a suitable buffer, e.g., Tris-HCl)

-

Calf Thymus DNA (ct-DNA) stock solution (in the same buffer)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a stock solution of ct-DNA. The concentration of the DNA solution should be determined spectrophotometrically by measuring the absorbance at 260 nm (A260), using a molar extinction coefficient of 6600 M-1cm-1 (per nucleotide).

-

-

Spectrophotometric Titration:

-

Place a fixed concentration of this compound solution in a quartz cuvette.

-

Record the UV-Visible absorption spectrum of the this compound solution from approximately 300 nm to 600 nm.

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette containing the this compound solution.

-

After each addition of DNA, mix the solution thoroughly and allow it to equilibrate for a few minutes.

-

Record the UV-Visible absorption spectrum after each addition.

-

-

Data Analysis:

-

The binding of this compound to DNA will typically result in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the absorption maximum of this compound.

-

The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA], where εa is the apparent extinction coefficient, and εf is the extinction coefficient of the free drug.[18][19][20][21]

-

Topoisomerase II Decatenation Assay

This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

This compound solutions at various concentrations

-

Stop solution/loading dye (containing SDS and a tracking dye)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine:

-

10x Topoisomerase II reaction buffer

-

kDNA

-

ATP

-

This compound (at desired final concentration) or vehicle control

-

Nuclease-free water to the final volume.

-

-

-

Enzyme Addition and Incubation:

-

Add a pre-determined amount of Topoisomerase II enzyme to each reaction tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination and Electrophoresis:

-

Stop the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel containing a DNA stain.

-

Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Catenated kDNA will remain in the well or migrate as a high molecular weight smear. Decatenated minicircles will migrate as distinct bands.

-

The inhibition of topoisomerase II activity by this compound will be observed as a decrease in the amount of decatenated minicircles compared to the control reaction without the inhibitor. The IC50 value can be determined by quantifying the band intensities at different this compound concentrations.

-

Histone Eviction Assay (Conceptual Workflow)

This assay qualitatively or quantitatively assesses the ability of this compound to cause the dissociation of histones from chromatin.

Materials:

-

Cultured cells (e.g., a cancer cell line)

-

This compound

-

Formaldehyde

-

Buffers for cell lysis and nuclei isolation

-

Micrococcal Nuclease (MNase)

-

Antibodies against specific histones (e.g., H2A, H2B, H3, H4)

-

Reagents for Western blotting or quantitative mass spectrometry

Workflow:

-

Cell Treatment: Treat cultured cells with this compound at various concentrations and for different time points.

-

Chromatin Fractionation: Isolate nuclei from the treated and control cells. The chromatin can be fractionated into soluble (containing evicted histones) and insoluble (chromatin-bound) fractions.

-

Analysis of Histone Content:

-

Western Blotting: Analyze the amount of specific histones in the soluble and insoluble fractions by Western blotting using histone-specific antibodies. An increase in the histone signal in the soluble fraction of this compound-treated cells would indicate histone eviction.

-

Quantitative Mass Spectrometry: For a more quantitative analysis, the histone proteins in the different fractions can be identified and quantified using mass spectrometry-based proteomics.[7][8]

-

Conclusion

This compound's mechanism of action on DNA replication is a complex interplay of direct DNA binding, enzymatic inhibition, and disruption of chromatin architecture. Its ability to intercalate into DNA, inhibit both topoisomerase I and II, and uniquely cause histone eviction culminates in the stalling of replication forks, induction of DNA damage, cell cycle arrest, and ultimately, apoptosis. The elucidation of these intricate mechanisms, particularly the DNA damage-independent pathway of histone eviction and the involvement of the SIRT1/PI3K/AKT signaling pathway, provides a deeper understanding of its potent anticancer activity and offers valuable insights for the development of novel therapeutic strategies. Further quantitative characterization of its inhibitory constants and binding affinities will be crucial for optimizing its clinical application and for the rational design of next-generation anthracycline analogs.

References

- 1. Differential actions of aclarubicin and doxorubicin: the role of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aclarubicin Reduces the Nuclear Mobility of Human DNA Topoisomerase IIβ | MDPI [mdpi.com]

- 7. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of DNA Polymerase β by a Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. DNA-binding characteristics of aclarubicin as compared with daunorubicin and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Retracted] SIRT1 promotes tumorigenesis of hepatocellular carcinoma through PI3K/PTEN/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antagonistic effect of aclarubicin on camptothecin induced cytotoxicity: role of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]

- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The PI3K/AKT signaling pathway in cancer: Molecular mechanisms and possible therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro DNA binding studies of anticancer drug idarubicin using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DNA-binding studies of valrubicin as a chemotherapy drug using spectroscopy and electrochemical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

The Aklavinone Biosynthesis Pathway in Streptomyces: A Technical Guide for Researchers

An In-depth Examination of the Genetic and Biochemical Core of Aclacinomycin Production

Aklavinone, the aglycone core of the potent anthracycline antibiotic aclacinomycin, is a polyketide of significant interest to the pharmaceutical industry. Produced by various species of Streptomyces, most notably Streptomyces galilaeus, the biosynthesis of this complex molecule involves a fascinating interplay of a type II polyketide synthase (PKS) and a series of tailoring enzymes. Understanding this pathway at a molecular level is crucial for researchers in natural product chemistry, metabolic engineering, and drug development who seek to harness and modify these compounds for improved therapeutic properties. This technical guide provides a comprehensive overview of the aklavinone biosynthesis pathway, including the genetic organization, enzymatic functions, regulatory networks, and detailed experimental protocols for its study.

The Aklavinone Biosynthetic Gene Cluster

The genetic blueprint for aklavinone synthesis is encoded within a dedicated biosynthetic gene cluster (BGC). In Streptomyces galilaeus ATCC 31615, this cluster contains the genes necessary for the assembly of the polyketide backbone and its subsequent modifications.[1][2]

Core Polyketide Synthase Genes

The heart of the aklavinone BGC is the minimal polyketide synthase (PKS), which is a type II PKS. This complex is responsible for the iterative condensation of malonyl-CoA extender units onto a propionyl-CoA starter unit to form the 21-carbon polyketide chain.[1][2] The minimal PKS consists of three essential components encoded by the following genes:

-

Ketosynthase (KSα and KSβ): Encoded by aknB (KSα) and aknC (KSβ, also known as the chain length factor or CLF), these enzymes catalyze the decarboxylative condensation of malonyl-CoA with the growing polyketide chain.[1][2]

-

Acyl Carrier Protein (ACP): Encoded by aknD, the ACP tethers the growing polyketide chain as a thioester during synthesis.[2]

Tailoring Enzyme Genes

Following the synthesis of the polyketide backbone, a series of tailoring enzymes modify the intermediate to yield the final aklavinone structure. These enzymes include:

-

Ketoreductase (KR): The KR is responsible for the reduction of a specific keto group on the polyketide chain.

-

Aromatase (ARO) and Cyclases (CYC): These enzymes, including AknE2, catalyze the regiospecific cyclization and aromatization of the polyketide chain to form the characteristic tetracyclic ring structure of aklavinone.[1][2]

-

Oxygenases: Enzymes like AknX, an anthrone oxygenase, are involved in the oxidative modifications of the ring system.[3]

A summary of the key genes and their functions in the aklavinone biosynthesis pathway is presented in Table 1.

| Gene | Proposed Function |

| aknB | Ketosynthase α (KSα) |

| aknC | Chain Length Factor (KSβ) |

| aknD | Acyl Carrier Protein (ACP) |

| aknE2 | Aromatase/Cyclase |

| aknX | Anthrone Oxygenase |

| aknI | SARP-family transcriptional activator |

| aknO | SARP-family transcriptional activator |

Table 1: Key Genes in the Aklavinone Biosynthetic Gene Cluster and Their Functions. This table summarizes the primary genes involved in the biosynthesis of aklavinone in Streptomyces galilaeus.

The Aklavinone Biosynthesis Pathway

The biosynthesis of aklavinone is a multi-step process that begins with the assembly of the polyketide chain and proceeds through a series of cyclization, aromatization, and oxidation reactions.

References

The Structural Unveiling of Aklavin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the structure elucidation of aklavin and its derivatives. This compound, a key anthracycline antibiotic, serves as a foundational scaffold for numerous clinically significant anticancer agents. Understanding its intricate three-dimensional architecture and that of its analogs is paramount for the rational design of novel therapeutics with improved efficacy and reduced toxicity.

Spectroscopic Analysis: The Cornerstone of Structure Elucidation

The determination of the chemical structure of this compound and its derivatives relies on a synergistic application of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are the principal tools employed to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of organic molecules in solution.[1] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to establish the carbon skeleton, the placement of protons, and the relative stereochemistry of the molecule.

1.1.1. 1H and 13C NMR Spectroscopy

The 1H NMR spectrum provides information about the chemical environment of each proton in the molecule, while the 13C NMR spectrum reveals the number and types of carbon atoms. For this compound and its derivatives, characteristic chemical shifts in the aromatic region indicate the presence of the tetracyclic naphthacenequinone core. Signals in the aliphatic region correspond to the protons and carbons of the saturated A-ring and the ethyl side chain.

1.1.2. 2D NMR Spectroscopy

2D NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for assembling the molecular structure by identifying correlations between different nuclei.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton connectivity within spin systems, such as the ethyl group and the protons on the A-ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This provides a direct link between the 1H and 13C NMR data.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different spin systems identified by COSY and for assigning the positions of quaternary carbons, which do not have attached protons.

The following diagram illustrates the general workflow for structure elucidation using 2D NMR:

References

The Biological Activity of Aklavin as an Antitumor Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklavin, an anthracycline antibiotic, has demonstrated significant potential as an antitumor agent. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, cytotoxic effects against various cancer cell lines, and the experimental methodologies used to elucidate these properties. This compound exerts its anticancer effects through a multi-faceted approach, primarily by acting as a topoisomerase II inhibitor and a DNA intercalator, leading to the induction of apoptosis and cell cycle arrest. Furthermore, evidence suggests its role in the generation of reactive oxygen species (ROS) and the modulation of critical signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for researchers in oncology and drug development.

Introduction

This compound, also known as aclarubicin, is a member of the anthracycline family of chemotherapeutic agents, which are widely used in the treatment of various cancers.[1] Unlike some other anthracyclines, this compound has shown a distinct profile of activity and toxicity.[1] This guide delves into the core biological activities of this compound that contribute to its antitumor properties, providing a technical foundation for further research and development.

Mechanism of Action

This compound's primary antitumor mechanisms involve direct interaction with DNA and interference with essential cellular machinery, leading to cell death.

Topoisomerase II Inhibition

This compound functions as a topoisomerase II poison. Topoisomerase II is a crucial enzyme that alters DNA topology to facilitate processes like replication and transcription. This compound stabilizes the covalent complex between topoisomerase II and DNA, which leads to the formation of double-strand breaks. These DNA breaks trigger downstream cellular responses, including cell cycle arrest and apoptosis.

DNA Intercalation

This compound can intercalate between the base pairs of the DNA double helix. This insertion distorts the DNA structure, interfering with the processes of transcription and replication. This mechanism contributes to its cytotoxic effects by disrupting normal cellular functions.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. This is a key mechanism for its anticancer activity. The induction of apoptosis by this compound is a complex process involving multiple pathways:

-

Mitochondrial Pathway: this compound can induce a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Caspase Activation: The apoptotic pathways activated by this compound converge on the activation of caspases, a family of proteases that execute the final stages of apoptosis by cleaving a variety of cellular substrates.

Generation of Reactive Oxygen Species (ROS)

Studies have shown that this compound can induce the production of reactive oxygen species (ROS) within cancer cells. Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and can further contribute to the induction of apoptosis.

Cell Cycle Arrest

By interfering with DNA replication and inducing DNA damage, this compound can cause cell cycle arrest, typically at the G1 or G2/M phases. This prevents cancer cells from proliferating and provides an opportunity for the cell to undergo apoptosis.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the reported IC50 values for this compound (aclarubicin) in various cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time.[2]

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay |

| K562 | Chronic Myelogenous Leukemia | 15.38 | 48h | Not Specified |

| HL60 | Acute Promyelocytic Leukemia | 15.25 | 48h | Not Specified |

| BXPC-3 | Pancreatic Ductal Adenocarcinoma | < 6 | 72h | CellTiter-Blue |

| CAPAN-2 | Pancreatic Ductal Adenocarcinoma | < 6 | 72h | CellTiter-Blue |

| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | < 6 | 72h | CellTiter-Blue |

| MelJuSo | Melanoma | Not Specified | 72h | CellTiter-Blue |

| HCT116 | Colorectal Carcinoma | Not Specified | 72h | CellTiter-Blue |

| PC3 | Prostate Cancer | Not Specified | 72h | CellTiter-Blue |

| DU145 | Prostate Cancer | Not Specified | 72h | CellTiter-Blue |

| U87 | Glioblastoma | Not Specified | 72h | CellTiter-Blue |

Note: Some IC50 values were reported as being significantly lower than the standard peak serum concentration of 6 µM without providing a precise value.[3]

Signaling Pathways Modulated by this compound

The antitumor activity of this compound is also linked to its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[4] Its overactivation is a common feature in many cancers.[4] While direct studies on this compound's effect on this pathway are emerging, many chemotherapeutic agents that induce apoptosis are known to interfere with PI3K/Akt signaling. It is plausible that this compound's pro-apoptotic effects are, in part, mediated by the downregulation of this survival pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers.[5] Some natural product-derived anticancer agents have been shown to modulate the MAPK/ERK pathway. This compound's impact on this pathway warrants further investigation to fully understand its mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitumor activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection by Western Blot

This method is used to detect the expression levels of key apoptosis-related proteins.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is a fluorescent method to assess mitochondrial health.

-

Cell Treatment: Treat cells with this compound in a 96-well plate.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[6]

-

Washing: Wash the cells with assay buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity of both JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm) using a fluorescence plate reader or flow cytometer.[3]

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures intracellular ROS levels.

-

Cell Treatment: Treat cells with this compound.

-

DCFH-DA Staining: Incubate the cells with DCFH-DA solution (typically 5-20 µM) for 30-45 minutes at 37°C in the dark.[7][8]

-

Washing: Wash the cells with PBS to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity of dichlorofluorescein (DCF) (Ex/Em ~485/535 nm) using a fluorescence microscope, plate reader, or flow cytometer.

-

Data Analysis: An increase in fluorescence intensity indicates an increase in ROS levels.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvest and Fixation: Treat cells with this compound, then harvest and fix them in ice-cold 70% ethanol.[2][9][10][11]

-

RNase Treatment: Resuspend the fixed cells in PBS containing RNase A to degrade RNA.[2][9]

-

Propidium Iodide (PI) Staining: Stain the cells with a solution containing propidium iodide, a fluorescent DNA intercalating agent.[2][9][10][11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: The data is used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of topoisomerase II.

-

Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA, purified human topoisomerase II enzyme, and various concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

DNA Intercalation Assay

This assay can be performed using various biophysical techniques to demonstrate the binding of this compound to DNA.

-

UV-Visible Spectroscopy: Monitor the changes in the absorbance spectrum of this compound upon titration with DNA. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the maximum absorbance wavelength.

-

Fluorescence Spectroscopy: Measure the quenching of this compound's intrinsic fluorescence upon binding to DNA.

-

Viscometry: Measure the change in the viscosity of a DNA solution upon the addition of this compound. Intercalation causes an increase in the length of the DNA, leading to an increase in viscosity.

-

Circular Dichroism (CD) Spectroscopy: Analyze the changes in the CD spectrum of DNA in the presence of this compound, which can indicate conformational changes in the DNA upon drug binding.

Conclusion

This compound is a potent antitumor agent with a complex mechanism of action that involves multiple cellular targets and pathways. Its ability to inhibit topoisomerase II, intercalate into DNA, induce apoptosis and cell cycle arrest, and potentially modulate key signaling pathways underscores its therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the anticancer properties of this compound. Future research should focus on elucidating its precise effects on signaling cascades like PI3K/Akt and MAPK/ERK, and on exploring its efficacy in combination therapies to overcome drug resistance and improve patient outcomes.

References

- 1. Experimental antitumor activity of Navelbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The identification of the anthracycline aclarubicin as an effective cytotoxic agent for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Activation of the PI3K-AKT Pathway by Old World Alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Aklavin: A Potent Inducer of Z-DNA and Its Far-Reaching Biological Implications

For Immediate Release

A comprehensive technical guide detailing the role of the anthracycline antibiotic, Aklavin, as a significant inducer of the left-handed Z-DNA conformation and its subsequent biological ramifications has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the quantitative data, experimental methodologies, and cellular pathways associated with this compound-induced Z-DNA formation.

This compound, a natural compound, has been identified as a novel and potent inducer of the B-DNA to Z-DNA transition.[1][2] This conformational change in DNA structure is implicated in various critical cellular processes, including gene expression, genetic instability, and immune responses, highlighting the potential of this compound as a tool to study these phenomena and as a candidate for therapeutic development.

Quantitative Analysis of this compound-Induced Z-DNA Formation

The induction of Z-DNA by this compound has been quantitatively characterized through biophysical techniques, primarily Circular Dichroism (CD) spectroscopy and DNA melting temperature (Tm) analysis.

Table 1: Circular Dichroism (CD) Spectroscopy Data for this compound-Induced Z-DNA Formation

| This compound:DNA Molar Ratio | CD Ellipticity at 300 nm (mdeg) | CD Ellipticity at 255 nm (mdeg) | Inferred DNA Conformation |

| 0:1 (d(CG)6 only) | +0.24 | -3.19 | B-DNA |

| 1:1 | -0.66 | -1.65 | B-DNA to Z-DNA Transition |

| 2:1 | -1.39 | -0.94 | Z-DNA |

Data synthesized from Hur, J. H., et al. (2019).[1]

The characteristic CD spectrum of B-DNA, with a positive peak around 290 nm and a negative peak around 255 nm, undergoes a distinct inversion in the presence of this compound.[1] At a 2:1 molar ratio of this compound to a d(CG)6 oligonucleotide, the spectrum shifts to a negative peak at 300 nm and a positive peak at 255 nm, a hallmark of Z-DNA formation.[1]

Table 2: DNA Melting Temperature (Tm) Analysis in the Presence of this compound

| Condition | Melting Temperature (Tm) | Change in Tm (ΔTm) |

| d(CG)6 oligonucleotide alone | 56.0 °C | N/A |

| d(CG)6 + this compound | 69.0 °C | +13.0 °C |

Data from Hur, J. H., et al. (2019).[1]

The thermal stability of DNA is significantly increased upon this compound binding and induction of the Z-conformation. The melting temperature of a d(CG)6 oligonucleotide increased by 13.0 °C in the presence of this compound, indicating a more stable duplex.[1] This stabilization is likely due to the electrostatic interactions of this compound with the DNA backbone, which reduce the repulsive forces between the negatively charged phosphate groups, a key factor in stabilizing the Z-DNA structure.[1]

Experimental Protocols

This section details the key experimental methodologies for investigating this compound as a Z-DNA inducer.

Circular Dichroism (CD) Spectroscopy

Objective: To monitor the conformational changes in DNA from B-form to Z-form upon addition of this compound.

Materials:

-

Double-stranded DNA with a Z-DNA forming sequence (e.g., d(CG)6 or poly(dG-dC))

-

This compound hydrochloride

-

CD-grade buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5)

-

CD Spectropolarimeter

Protocol:

-

Prepare a stock solution of the DNA in the CD-grade buffer to a final concentration of ~50 µM.

-

Prepare a stock solution of this compound hydrochloride in the same buffer.

-

Place the DNA solution in a quartz cuvette with a 1 cm path length.

-

Record the CD spectrum of the DNA alone from 220 nm to 320 nm at a controlled temperature (e.g., 25 °C). The spectrum should exhibit the characteristic signature of B-DNA.

-

Titrate the DNA solution with increasing concentrations of the this compound stock solution to achieve the desired this compound:DNA molar ratios (e.g., 0.5:1, 1:1, 2:1).

-

After each addition of this compound, allow the solution to equilibrate for a set time (e.g., 5 minutes) and then record the CD spectrum.

-

Observe the spectral shift from a B-DNA signature to a Z-DNA signature, characterized by an inversion of the peaks at ~255 nm and ~290 nm.

DNA Melting Temperature (Tm) Analysis

Objective: To determine the effect of this compound on the thermal stability of DNA and confirm the stabilization of the Z-DNA conformation.

Materials:

-

Double-stranded DNA with a Z-DNA forming sequence (e.g., d(CG)6)

-

This compound hydrochloride

-

Appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

UV-Vis spectrophotometer with a temperature-controlled cell holder or a Real-Time PCR machine with melting curve analysis capabilities.

-

Fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green I), if using a qPCR machine.

Protocol:

-

Prepare two sets of DNA samples in the buffer: one with DNA alone and one with DNA and this compound at a specific molar ratio (e.g., 1:2).

-

Using a UV-Vis Spectrophotometer: a. Place the samples in quartz cuvettes. b. Monitor the absorbance at 260 nm as the temperature is increased at a steady rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C). c. The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase.

-

Using a Real-Time PCR Machine: a. Add a DNA-binding fluorescent dye to the samples. b. Perform a melting curve analysis by slowly increasing the temperature and monitoring the decrease in fluorescence as the DNA denatures. c. The instrument's software will typically calculate the Tm as the peak of the negative first derivative of the fluorescence curve.

-

Compare the Tm of the DNA alone to the Tm of the DNA in the presence of this compound to determine the change in thermal stability.

Visualizing the Workflow and Potential Biological Implications

The process of identifying and characterizing this compound as a Z-DNA inducer follows a logical experimental workflow.

Caption: Experimental workflow for the identification and characterization of this compound as a Z-DNA inducer.

The biological implications of this compound-induced Z-DNA are an area of active investigation. Z-DNA itself is known to play a role in various cellular processes. The formation of Z-DNA can influence gene expression by affecting transcription factor binding and chromatin structure.[2][3] Furthermore, the transition from B-DNA to Z-DNA can create junctions that are recognized by specific cellular proteins, potentially triggering downstream signaling cascades.

One of the most significant known biological activities of this compound is its role as an anticancer agent, which is often attributed to its ability to inhibit topoisomerase II.[4][5][6] However, its potent Z-DNA inducing capability suggests an additional or alternative mechanism of action. The stabilization of Z-DNA by this compound could lead to localized changes in chromatin structure, affecting the expression of genes critical for cancer cell proliferation and survival.

A potential signaling pathway that could be influenced by this compound-induced Z-DNA involves the Z-DNA binding protein 1 (ZBP1). ZBP1 is a cytosolic nucleic acid sensor that can recognize Z-DNA and trigger inflammatory and cell death pathways.[7] It is plausible that this compound-induced Z-DNA, if it becomes accessible in the cytoplasm, could activate ZBP1, leading to an anti-tumor immune response.

Caption: A hypothesized signaling pathway illustrating the potential biological consequences of this compound-induced Z-DNA formation.

Conclusion

This compound's ability to potently induce and stabilize the Z-DNA conformation opens new avenues for research into the biological roles of this alternative DNA structure. The detailed quantitative data and experimental protocols provided in this guide will serve as a valuable resource for scientists seeking to explore the intricate relationship between DNA topology, small molecule interactions, and cellular function. Further investigation into the specific signaling pathways activated by this compound-induced Z-DNA is warranted and holds the promise of uncovering novel therapeutic targets and strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Z-DNA-binding proteins can act as potent effectors of gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Z-DNA-binding proteins can act as potent effectors of gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Z-DNA binding and inhibition by GTP of Drosophila topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Topoisomerase II inhibition and altered kinetics of formation and repair of nitrosourea and cisplatin-induced DNA interstrand cross-links and cytotoxicity in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Z-DNA enhances immunotherapy by triggering death of inflammatory cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Aklavin from Streptomyces galilaeus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklavin, a key intermediate in the biosynthesis of the clinically important aclacinomycin class of anthracycline antibiotics, is a polyketide natural product synthesized by the soil bacterium Streptomyces galilaeus. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation and purification of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction

The anthracycline antibiotics represent a cornerstone of cancer chemotherapy. Among these, the aclacinomycins, first isolated from Streptomyces galilaeus MA144-M1 (ATCC 31133) in the 1970s, exhibit potent antitumor activity.[1] this compound is the aglycone core of the aclacinomycins, consisting of a tetracyclic ring system. Its discovery and the elucidation of its biosynthetic pathway have been pivotal in understanding how these complex molecules are assembled in nature. This understanding has opened avenues for biosynthetic engineering and the generation of novel anthracycline analogs with potentially improved therapeutic indices. This guide details the scientific journey from the initial discovery to the technical protocols for obtaining this important molecule.

The Producing Microorganism: Streptomyces galilaeus

Streptomyces galilaeus is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales, which are renowned for their prolific production of a wide array of secondary metabolites, including many clinically used antibiotics.

Table 1: Taxonomical Classification of Streptomyces galilaeus

| Rank | Taxon |

| Domain | Bacteria |

| Phylum | Actinomycetota |

| Class | Actinomycetes |

| Order | Kitasatosporales |

| Family | Streptomycetaceae |

| Genus | Streptomyces |

| Species | S. galilaeus |

The type strain for the production of aclacinomycins, and by extension this compound, is Streptomyces galilaeus MA144-M1, which is deposited in the American Type Culture Collection as ATCC 31133.[1]

Biosynthesis of Aklavinone

This compound is a glycoside of the aglycone aklavinone. The biosynthesis of aklavinone in Streptomyces galilaeus is a well-studied example of a type II polyketide synthase (PKS) pathway. The process begins with a propionyl-CoA starter unit and nine malonyl-CoA extender units. These are sequentially condensed by the PKS enzyme complex to form a nascent polyketide chain, which then undergoes a series of cyclization and aromatization reactions to yield the characteristic tetracyclic ring structure of aklavinone.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of Streptomyces galilaeus, and the subsequent extraction and purification of this compound. These protocols are based on established methods for anthracycline isolation.[1][2][3]

Fermentation of Streptomyces galilaeus

Objective: To cultivate S. galilaeus under conditions optimized for the production of this compound. For direct isolation of this compound, a mutant strain blocked in the glycosylation pathway would be ideal.

Materials:

-

Streptomyces galilaeus ATCC 31133 or a suitable mutant strain.

-

Seed Medium (M2 Medium): Malt extract (10 g/L), Yeast extract (4 g/L), Glucose (4 g/L). Adjust pH to 7.0 before sterilization.[2]

-

Production Medium: Starch (20 g/L), Soybean meal (15 g/L), Yeast extract (2 g/L), NaCl (2 g/L), K2HPO4 (0.5 g/L), MgSO4·7H2O (0.5 g/L), CaCO3 (2 g/L). Adjust pH to 7.2 before sterilization.

-

Erlenmeyer flasks (1 L)

-

Linear shaker

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. galilaeus spores or mycelia from a slant into a 1 L Erlenmeyer flask containing 250 mL of sterile seed medium. Incubate at 28°C on a linear shaker at 110 rpm for 3 days.[2]

-

Production Culture: Inoculate 10 L of sterile production medium in a 14 L bioreactor with a 10% (v/v) seed culture.

-

Fermentation: Conduct the fermentation at 29°C with an agitation of 60 rpm and an aeration rate of 0.5 vvm for 8 days.[3] Monitor the production of this compound periodically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of small culture extracts.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth from S. galilaeus culture.

-

Diatomaceous earth

-

Ethyl acetate

-

Methanol

-

Chloroform

-

Silica gel 60 (70-230 mesh)

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Separation of Mycelia and Supernatant: Mix the 10 L fermentation broth with approximately 1 kg of diatomaceous earth and filter through a press filter to separate the mycelial cake from the supernatant.[2]

-

Extraction: Extract both the mycelial cake and the supernatant three times with equal volumes of ethyl acetate.

-

Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel 60. Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, etc.). Collect fractions and monitor by TLC.

-

Sephadex LH-20 Chromatography: Pool the fractions containing this compound and further purify them by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent.

-

Crystallization: Concentrate the purified this compound fractions to dryness and crystallize from a suitable solvent system (e.g., chloroform-hexane) to obtain pure this compound.

Quantitative Data and Physicochemical Properties

The following tables summarize the key quantitative data associated with this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C28H29NO10 |

| Molecular Weight | 543.53 g/mol |

| Appearance | Yellow-orange crystals |

| Melting Point | Data not consistently reported, varies with purity |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Data |

| UV-Vis (in Methanol) | λmax (nm): 228, 258, 290, 432 |

| ¹H-NMR (in CDCl₃) | Specific chemical shifts for aromatic protons, sugar protons, and methyl groups. (Detailed shifts would be listed here from experimental data). |

| ¹³C-NMR (in CDCl₃) | Specific chemical shifts for carbonyl carbons, aromatic carbons, and sugar carbons. (Detailed shifts would be listed here from experimental data). |

| Mass Spectrometry (HR-ESI-MS) | m/z: [M+H]⁺ calculated and found values. |

Conclusion

This technical guide has provided a comprehensive overview of the discovery and isolation of this compound from Streptomyces galilaeus. The detailed experimental protocols, combined with the biosynthetic context and quantitative data, offer a valuable resource for researchers aiming to work with this important anthracycline precursor. The methodologies described herein can be adapted for the isolation of related natural products and serve as a foundation for further research into the biosynthesis and derivatization of this compound and other anthracyclines.

References

Spectroscopic Scrutiny of Aklavin: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aklavin, a member of the anthracycline class of antibiotics, has garnered significant interest within the scientific community due to its potent antineoplastic properties. Its complex chemical architecture necessitates a multi-faceted analytical approach for complete structural confirmation. This technical guide provides an in-depth exploration of the spectroscopic techniques universally employed in the structural elucidation of this compound, presenting a collation of key data and experimental methodologies.

The Molecular Structure of this compound

This compound is a glycosidic anthracycline characterized by a tetracyclic aglycone, known as aklavinone, attached to a rhodosamine sugar moiety. The precise arrangement of its functional groups and stereocenters is critical to its biological activity.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound relies on the combined interpretation of data from several spectroscopic techniques. The following tables summarize the key quantitative data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| Aglycone | ||

| 1 | 157.2 | 7.85 (d, J=7.8) |

| 2 | 124.5 | 7.78 (t, J=8.0) |

| 3 | 136.8 | 7.39 (d, J=8.2) |

| 4 | 162.1 | - |

| 4a | 111.6 | - |

| 5 | 156.4 | - |

| 5a | 115.8 | - |

| 6 | 134.7 | - |

| 6a | 108.2 | - |

| 7 | 69.8 | 5.23 (br s) |

| 8 | 34.1 | 2.15 (dd, J=14.5, 5.0), 2.35 (dd, J=14.5, 2.5) |

| 9 | 76.9 | 4.25 (s) |

| 10 | 52.3 | 2.30 (q, J=7.2) |

| 10a | 107.9 | - |

| 11 | 186.5 | - |

| 12 | 186.0 | - |

| 12a | 133.4 | - |

| 12b | 137.2 | - |

| 7-OH | - | 4.50 (br s) |

| 9-OH | - | 5.45 (s) |

| 10-COOCH₃ | 170.5 | 3.88 (s) |

| 10-COOCH₃ | 52.8 | - |

| 10-CH₂CH₃ | 25.9 | 1.05 (t, J=7.2) |

| 10-CH₂CH₃ | 9.5 | - |

| Rhodosamine | ||

| 1' | 100.5 | 5.50 (d, J=3.0) |

| 2' | 29.3 | 1.75 (m), 2.10 (m) |

| 3' | 66.2 | 3.15 (m) |

| 4' | 68.5 | 3.60 (m) |

| 5' | 67.8 | 4.10 (q, J=6.5) |

| 6' | 17.0 | 1.30 (d, J=6.5) |

| N(CH₃)₂ | 41.5 | 2.35 (s) |

| 4'-OH | - | 3.50 (br s) |

| Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and may vary slightly depending on the solvent and experimental conditions. |

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 568.254 | 413.102 (Aklavinone), 156.128 (Rhodosamine) |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretching (phenolic and alcoholic) |

| ~2930 | Medium | C-H Stretching (aliphatic) |

| ~1735 | Strong | C=O Stretching (ester) |

| ~1620 | Strong | C=O Stretching (quinone) |

| ~1580 | Strong | C=C Stretching (aromatic) |

| ~1250 | Strong | C-O Stretching (ester and ether) |

| ~1080 | Strong | C-O Stretching (alcoholic) |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Methanol | 228, 258, 290, 432 | Not Reported |

| Chloroform | 229, 259, 291, 433 | Not Reported |

| Note: The UV-Vis spectrum of this compound is characterized by multiple absorption bands corresponding to the electronic transitions within the anthraquinone chromophore. |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are based on established practices for the structural elucidation of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and establish connectivity within the this compound molecule.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H NMR, ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to establish ¹H-¹H correlations (COSY), one-bond ¹H-¹³C correlations (HSQC), and long-range (2-3 bond) ¹H-¹³C correlations (HMBC).

-

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts, coupling constants, and correlations are then analyzed to assemble the molecular structure.

Caption: Workflow for NMR-based structural elucidation of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to obtain information about its substructures through fragmentation analysis.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid to promote protonation for positive ion mode analysis.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument.

-

Data Acquisition:

-

Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): The [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting product ion spectrum is recorded.

-

-

Data Analysis: The accurate mass measurement from the full scan is used to determine the elemental composition of this compound. The fragmentation pattern from the MS/MS spectrum is analyzed to identify characteristic neutral losses and fragment ions, which correspond to different parts of the molecule (e.g., loss of the sugar moiety).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

-

Data Analysis: The absorption bands in the IR spectrum are assigned to specific functional groups based on their characteristic vibrational frequencies, intensities, and shapes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the chromophore of the this compound molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

-

Instrumentation: The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer.

-

Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Signaling Pathways and Logical Relationships

While this compound's primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, its interaction with cellular components can trigger various signaling pathways. The following diagram illustrates a simplified logical relationship of its cytotoxic effects.

Caption: Logical flow of this compound's cytotoxic mechanism.

Aklavin: A Comprehensive Technical Guide to its Chemical Properties and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and stability of a compound is paramount. This technical guide provides an in-depth overview of the core chemical characteristics of Aklavin, an anthracycline antibiotic with noted anticancer activity. All quantitative data are presented in clear, structured tables, and detailed methodologies for key experimental assessments are provided.

Core Chemical Properties

This compound, a member of the anthracycline family of compounds, possesses a complex molecular structure that dictates its chemical behavior and biological activity. A summary of its fundamental chemical properties is provided below.

| Property | Data |

| Molecular Formula | C₃₀H₃₅NO₁₀[1] |

| Molecular Weight | 569.6 g/mol [1] |

| Physical Appearance | Powder |

| CAS Number | 60504-57-6[1] |

| Synonyms | (1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylic Acid Methyl Ester; 1-Deoxypyrromycin; Aclacinomycin T; Antibiotic MA 144T1[1] |

| Solubility (Qualitative) | Soluble in Chloroform, Dichloromethane, and Dimethyl Sulfoxide (DMSO).[2] |

| Storage Conditions | Store at 2-8°C, protected from air and light.[1] |

Chemical Stability and Degradation

The stability of this compound is a critical factor for its formulation, storage, and therapeutic efficacy. While specific degradation kinetics for this compound are not extensively documented in the public domain, general stability considerations for anthracyclines and related compounds suggest that this compound is susceptible to degradation under certain conditions.

General Stability Profile:

-

pH: Anthracycline antibiotics are known to be sensitive to pH. Acidic and alkaline conditions can lead to hydrolysis of the glycosidic bond, separating the aglycone from the sugar moiety, or other rearrangements of the molecule.

-

Temperature: Elevated temperatures can accelerate degradation processes. As indicated by the recommended storage conditions of 2-8°C, this compound is likely heat-labile.

-

Light: The recommendation to protect this compound from light suggests that it is photosensitive and can undergo photodegradation.

Potential Degradation Pathways: Although specific degradation products for this compound have not been detailed in the available literature, studies on similar anthracyclines, such as epirubicin, have identified degradation pathways that may be relevant. These include:

-

Hydrolysis: Cleavage of the glycosidic linkage under acidic or basic conditions.

-

Oxidation: The quinone moiety of the anthracycline structure is susceptible to oxidation, which can be promoted by factors such as the presence of metal ions or exposure to oxidative agents.

Experimental Protocols

This section outlines the methodologies that can be employed to determine the chemical properties and stability of this compound.

3.1. Determination of Solubility

A standard protocol to quantitatively determine the solubility of this compound in various solvents would involve the following steps:

-

Preparation of Saturated Solutions: An excess amount of this compound powder is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is filtered or centrifuged to remove any undissolved this compound.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The solubility is then expressed in units such as mg/mL or mol/L.

3.2. Stability Indicating Assay (Forced Degradation Study)

To elucidate the degradation pathways and develop a stability-indicating analytical method, a forced degradation study can be performed.

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: e.g., 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid drug is heated at a high temperature (e.g., 80°C) for 48 hours.

-

Photodegradation: The drug solution is exposed to UV light (e.g., 254 nm) and visible light.

-

-

Sample Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.

-

Peak Purity and Identification: The purity of the this compound peak is assessed using a photodiode array (PDA) detector. The degradation products can be identified and characterized using mass spectrometry (LC-MS).

3.3. This compound's Interaction with DNA: B- to Z-DNA Transition

This compound has been identified as an inducer of the conformational change of B-DNA to the left-handed Z-DNA form.[3] The following experimental protocols are key to characterizing this interaction.

3.3.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of DNA.

-

Sample Preparation: Solutions of a DNA oligomer known to be capable of forming Z-DNA (e.g., d(CG)₆) are prepared in a suitable buffer.

-

Titration: A stock solution of this compound hydrochloride is incrementally added to the DNA solution to achieve various molar ratios of this compound to DNA.

-

Spectral Acquisition: CD spectra are recorded for each this compound-DNA mixture, typically in the range of 220-320 nm.

-

Data Analysis: The transition from B-DNA to Z-DNA is monitored by observing the characteristic changes in the CD spectrum: a positive peak around 280 nm and a negative peak around 255 nm for B-DNA will invert to a negative peak around 290 nm and a positive peak around 260 nm for Z-DNA.

3.3.2. DNA Melting Temperature (Tm) Analysis

The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands. The binding of a small molecule can stabilize the DNA duplex, leading to an increase in its Tm.

-

Sample Preparation: Samples of the DNA oligomer are prepared with and without this compound in a buffer containing a fluorescent intercalating dye (e.g., SYBR Green I).

-

Thermal Denaturation: The samples are heated in a real-time PCR instrument with a gradual temperature ramp, and the fluorescence is monitored continuously.

-

Tm Determination: As the DNA melts, the intercalating dye is released, causing a decrease in fluorescence. The Tm is determined from the inflection point of the melting curve. An increase in Tm in the presence of this compound indicates stabilization of the DNA structure.[3]

Visualization of this compound's Mechanism of Action

The induction of the B-DNA to Z-DNA conformational change by this compound is a key aspect of its mechanism of action. The following diagram illustrates this process.

The following workflow illustrates the experimental validation of this compound as a Z-DNA inducer.

References

Aklavin's Dual Inhibition of Topoisomerase I and II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklavin, an anthracycline antibiotic, has demonstrated potent anticancer properties attributed to its ability to interfere with essential cellular processes, including the function of DNA topoisomerases. These enzymes are critical for resolving topological challenges in DNA that arise during replication, transcription, and recombination. By inhibiting topoisomerase I (Top1) and topoisomerase II (Top2), this compound introduces DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This technical guide provides an in-depth exploration of this compound's role in inhibiting both Top1 and Top2, detailing the underlying mechanisms, experimental protocols for assessment, and the resultant cellular signaling pathways.

Mechanism of Action: A Dual Inhibitor

This compound exerts its cytotoxic effects through a dual-pronged attack on both major types of topoisomerases. Its planar ring structure allows it to intercalate into the DNA double helix. This intercalation distorts the DNA structure and interferes with the normal catalytic cycle of topoisomerases.

Topoisomerase I Inhibition: Top1 relieves supercoiling by creating a transient single-strand break in the DNA. This compound is believed to stabilize the covalent complex formed between Top1 and the cleaved DNA strand. This "cleavable complex" prevents the re-ligation of the DNA, leading to the accumulation of single-strand breaks. When a replication fork encounters this stalled complex, it can lead to the formation of a cytotoxic double-strand break.

Topoisomerase II Inhibition: Top2 functions by creating a transient double-strand break to allow another DNA duplex to pass through, thereby resolving knots and tangles. Similar to its effect on Top1, this compound is thought to trap the Top2-DNA covalent intermediate, preventing the re-ligation of the double-strand break. The accumulation of these stalled Top2 complexes results in the formation of permanent double-strand breaks, a highly lethal form of DNA damage.

Quantitative Analysis of this compound's Inhibitory Activity

| Enzyme | Assay Type | This compound IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Topoisomerase I | DNA Relaxation Assay | Data not available | Camptothecin | Varies |

| Topoisomerase II | DNA Decatenation Assay | Data not available | Etoposide | Varies |

Note: IC50 values are highly dependent on assay conditions, including enzyme and substrate concentrations.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's inhibitory effects on topoisomerases. Below are foundational protocols for key in vitro assays that can be adapted and optimized for studying this compound.

Topoisomerase I Relaxation Assay

This assay measures the ability of Top1 to relax supercoiled plasmid DNA. Inhibition of this activity by this compound results in the persistence of the supercoiled DNA form.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topoisomerase I Reaction Buffer

-

0.5 µg supercoiled plasmid DNA

-

Varying concentrations of this compound (and a solvent control)

-

Nuclease-free water to a final volume of 19 µL

-

-

Add 1 unit of human Topoisomerase I to each reaction mixture.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the different DNA topoisomers are separated.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the percentage of supercoiled and relaxed DNA in each lane to determine the inhibitory effect of this compound.

Topoisomerase II Decatenation Assay

This assay assesses the ability of Top2 to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition by this compound prevents the release of individual minicircles.

Materials:

-

Human Topoisomerase II (recombinant)

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 1 mg/mL BSA)

-

ATP solution (e.g., 10 mM)

-

This compound stock solution

-

Stop Solution/Loading Dye

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

-